2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide
Description
The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide (CAS: 1251551-22-0, molecular formula: C₂₁H₂₀ClN₃O₂, molecular weight: 381.9) features a pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The pyrimidine ring is connected via an oxygen atom to an acetamide moiety, which is further substituted with a 2-ethylphenyl group on the nitrogen .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-3-15-6-4-5-7-18(15)24-19(26)13-27-20-12-14(2)23-21(25-20)16-8-10-17(22)11-9-16/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVTNBZKBAARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 4-chlorophenyl and 6-methyl groups are introduced through electrophilic aromatic substitution reactions using suitable chlorinating and methylating agents.
Ether Formation: The pyrimidine derivative is then reacted with 2-ethylphenol in the presence of a base to form the ether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound’s structural analogs differ in three primary aspects:
Heterocyclic Core: Pyrimidine vs. other fused rings (e.g., thienopyrimidine, quinoline).
Linker Group : Oxy (-O-) vs. sulfanyl (-S-) or other functional groups.
Substituents: Variations in aromatic substituents (e.g., chlorophenyl, ethylphenyl, phenoxyphenyl).
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Structural Variations
Heterocyclic Core Modifications
- Pyrimidine vs. This modification may improve binding affinity to hydrophobic enzyme pockets.
- Quinoline Core: The quinoline derivative features a larger aromatic system, which could enhance DNA intercalation properties but reduce metabolic stability.
Linker Group Differences
- Oxy (-O-) vs. Sulfanyl (-S-) : Sulfur-containing linkers (e.g., in ) may increase lipophilicity and resistance to oxidative metabolism compared to the oxygen linker in the target compound. However, the oxy group in the target compound may improve hydrogen-bonding interactions with target proteins.
Substituent Effects
- 2-Ethylphenyl vs. In contrast, 4-chlorophenyl-substituted analogs (e.g., ) may exhibit stronger electron-withdrawing effects, influencing electronic interactions in binding sites.
- Phenoxyphenyl Group: The phenoxyphenyl substituent in adds a polar ether linkage, which could improve aqueous solubility but reduce membrane permeability.
Physicochemical Data
- Melting Points : The sulfanyl analog 5.4 has a high melting point (>282°C), indicative of strong intermolecular forces (e.g., hydrogen bonding). The target compound’s melting point is unreported but expected to be lower due to the less polar oxy linker.
- NMR Shifts : In 5.4 , the NHCO proton resonates at δ 10.22 ppm, suggesting strong hydrogen bonding. The target compound’s acetamide NH group may exhibit similar deshielding.
Q & A
Basic: What are the recommended synthetic routes for 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions:
Substitution reaction : React 4-chlorophenyl derivatives with methylpyrimidinone under alkaline conditions to form the pyrimidine core .
Coupling : Use a condensing agent (e.g., DCC or EDCI) to link the pyrimidine intermediate to the 2-ethylphenylacetamide group via an ether bond .
Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .
Key conditions :
- Temperature control (60–80°C for substitution; room temperature for coupling).
- Catalysts like DMAP for efficient amide bond formation .
- Yields are maximized by slow addition of reactants and inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on pyrimidine, chlorophenyl protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities .
Example : Discrepancies in NOE (Nuclear Overhauser Effect) signals for rotational isomers can be resolved via crystallographic data .
Advanced: How can researchers address contradictions in reported biological activity data for structural analogs of this compound?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines or enzyme batches) .
- Structural nuances : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl in analogs) using SAR (Structure-Activity Relationship) studies .
- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, peer-reviewed journals) while excluding unreliable sources .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo pharmacological studies?
Answer:
- Solubility enhancement :
- Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes .
- Modify substituents (e.g., introduce hydrophilic groups on the acetamide moiety) .
- Stability optimization :
- pH adjustment (stable in buffers pH 6–8).
- Lyophilization for long-term storage .
Validation : Monitor degradation via HPLC under simulated physiological conditions (37°C, 0.1 M PBS) .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes to off-target receptors (e.g., kinase isoforms) .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure with selectivity .
- Free Energy Perturbation (FEP) : Quantify energy differences between target and off-target binding sites .
Case study : Derivatives with bulkier substituents (e.g., 2-ethylphenyl vs. 4-methoxyphenyl) showed reduced off-target binding in dopamine receptor studies .
Basic: What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity : Assume neurotoxic potential (based on structural analogs) and use PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .
Advanced: How do reaction intermediates influence the scalability of the synthesis?
Answer:
- Intermediate stability : Labile intermediates (e.g., nitrobenzene derivatives) require low-temperature storage (-20°C) .
- Bottleneck steps : Condensation reactions often limit scalability; optimize via flow chemistry or catalytic methods .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Advanced: What mechanistic insights explain the compound’s interaction with CNS targets?
Answer:
- Receptor binding : The pyrimidine-oxygen moiety hydrogen-bonds with glutamate receptor active sites .
- Allosteric modulation : Molecular dynamics show the 4-chlorophenyl group stabilizes receptor conformations .
- Validation : Radioligand binding assays (e.g., using ³H-labeled compound) quantify affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
